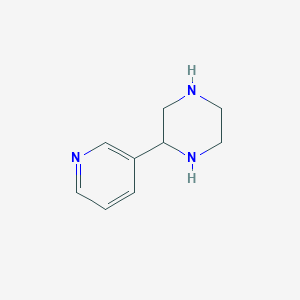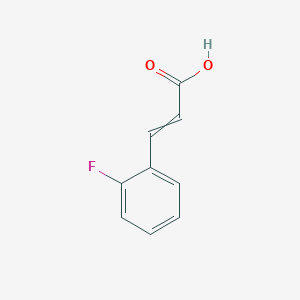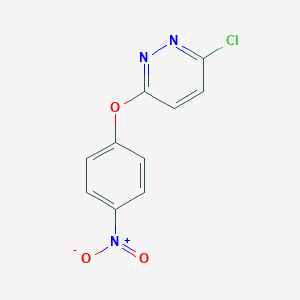
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate, also known as BTBP, is a chelating agent that has been widely used in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BTBP has been shown to have a high affinity for actinide ions, making it useful in the separation and purification of nuclear waste.
Mécanisme D'action
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate involves the formation of a complex between the chelating agent and the actinide ion. The complexation process involves the coordination of the actinide ion with the oxygen atoms in the carbonyl groups of the Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate molecule. The resulting complex is highly stable and can be easily separated from other ions in the sample.
Effets Biochimiques Et Physiologiques
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in lab experiments are its high selectivity and affinity for actinide ions, which allows for the separation and purification of these ions from complex mixtures. However, the main limitation of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
Future research on Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate could focus on the development of new methods for the synthesis and purification of the chelating agent. Additionally, studies could be conducted to investigate the potential use of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in other scientific research applications, such as the separation and analysis of other metal ions. Finally, research could be conducted to investigate the potential environmental and health impacts of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in nuclear waste management.
Applications De Recherche Scientifique
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been extensively used in scientific research for the separation and purification of actinide ions from nuclear waste. It has also been used in the development of new methods for the detection and analysis of actinide ions in environmental and biological samples. Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been shown to have a high selectivity and affinity for actinide ions, making it a useful tool for the separation and analysis of these ions.
Propriétés
Numéro CAS |
15781-74-5 |
|---|---|
Nom du produit |
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
Formule moléculaire |
C22H12Cl6O4 |
Poids moléculaire |
553 g/mol |
Nom IUPAC |
bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
InChI |
InChI=1S/C22H12Cl6O4/c23-12-7-15(25)19(16(26)8-12)31-21(29)14(6-11-4-2-1-3-5-11)22(30)32-20-17(27)9-13(24)10-18(20)28/h1-5,7-10,14H,6H2 |
Clé InChI |
RNBMJSSNLLUUNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


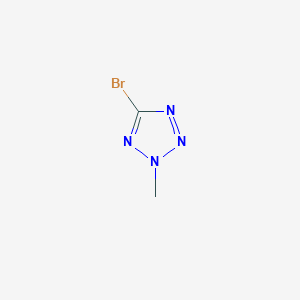
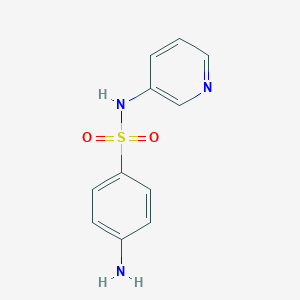
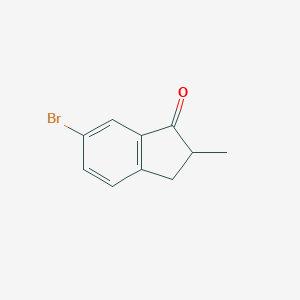
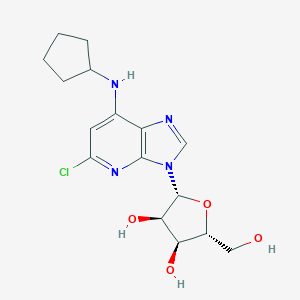
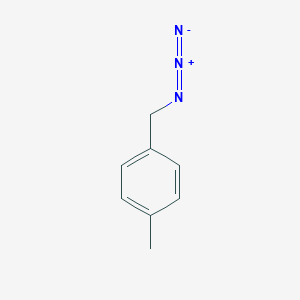
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
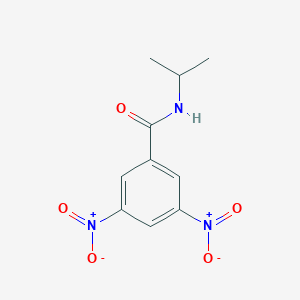
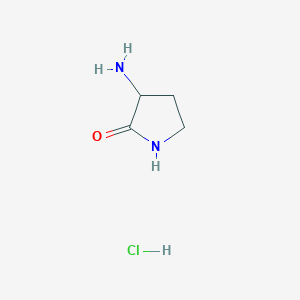
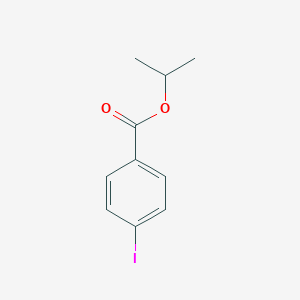
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
